15-dehydro-prostaglandin I2 is a significant compound in the prostaglandin family, known for its role in various biological processes. It is chemically classified as a prostaglandin, specifically a derivative of prostaglandin I2, which is involved in vasodilation and inhibition of platelet aggregation. This compound has garnered attention due to its potential therapeutic applications, particularly in cardiovascular health and cancer biology.
15-dehydro-prostaglandin I2 is primarily derived from arachidonic acid through enzymatic pathways involving cyclooxygenases. It is synthesized in the body and can also be produced in laboratory settings through various chemical methods. The compound's biological significance arises from its interactions with specific receptors and its role in modulating inflammatory responses.
In terms of classification, 15-dehydro-prostaglandin I2 falls under:
The synthesis of 15-dehydro-prostaglandin I2 can be achieved through several methods, including total synthesis from simpler organic compounds or via enzymatic conversion from precursors. One notable method involves the use of cyclooxygenase enzymes to convert arachidonic acid into prostaglandins, followed by specific modifications to yield 15-dehydro-prostaglandin I2.
The molecular formula for 15-dehydro-prostaglandin I2 is C20H30O5. Its structure features a cyclopentane ring with various functional groups that contribute to its biological activity.
15-dehydro-prostaglandin I2 participates in several biochemical reactions:
The reactions involving 15-dehydro-prostaglandin I2 often require specific conditions such as pH adjustments and temperature control to optimize yield and activity.
The mechanism of action for 15-dehydro-prostaglandin I2 primarily involves its interaction with PPARs, leading to modulation of inflammatory responses and vascular functions.
15-dehydro-prostaglandin I2 has several scientific uses:
15-Dehydro-prostaglandin I₂ (15-keto-PGI₂) is a bioactive lipid derivative of prostacyclin (PGI₂), characterized by the oxidation of the 15-hydroxyl group to a ketone. This structural modification confers distinct biochemical properties. The molecular formula is C₂₀H₃₀O₅, with a molecular weight of 350.4 g/mol [3]. Its core structure retains the cyclopentane ring and unsaturated side chains of PGI₂ but features a critical 15-keto group instead of the 15-hydroxyl moiety [3] [6]. The IUPAC name is (5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E)-3-oxooct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid, highlighting stereochemistry at C-3a, C-4, C-5, and C-6a [3]. The presence of trans double bonds (Δ⁵, Δ¹³) and the keto group at C-15 creates geometric isomers that influence receptor binding. The canonical SMILES notation is CCCCCC(=O)/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)O)/O2)O
, emphasizing E/Z configurations and chiral centers [3].
Table 1: Structural Attributes of 15-Dehydro-Prostaglandin I₂
Property | Value/Description |
---|---|
Molecular Formula | C₂₀H₃₀O₅ |
Molecular Weight | 350.4 g/mol |
IUPAC Name | (5Z)-5-[(3aR,4R,5R,6aS)-5-Hydroxy-4-[(E)-3-oxooct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid |
Key Functional Groups | Carboxylic acid, α,β-unsaturated ketone, hydroxyl, cyclopentane ring |
Stereochemistry | Chiral centers at C-3a, C-4, C-5, C-6a; E configuration at C-13–C-14 |
CAS Registry Number | 26441-05-4 |
15-Dehydro-PGI₂ is generated via a two-step enzymatic pathway:
15-PGDH (EC 1.1.1.141) is the primary enzyme responsible for inactivating PGI₂ via C15 oxidation. This cytoplasmic enzyme exists as two isoforms:
15-Dehydro-PGI₂ is a light-sensitive solid that decomposes under aerobic conditions. It is soluble in polar organic solvents (ethanol, DMSO) but insoluble in water [3] [7]. The α,β-unsaturated ketone at C15–C16 renders it electrophilic, facilitating nucleophilic addition reactions (e.g., with thiols in proteins) [3]. Stability studies indicate rapid degradation at physiological pH (half-life < 10 minutes), necessitating storage at –80°C under inert gas [3] [7]. Its degradation products include 6-keto-PGF₁α and dinor metabolites, detectable in urine as markers of systemic PGI₂ turnover [7].
Table 2: Physicochemical Profile of 15-Dehydro-Prostaglandin I₂
Property | Characteristics |
---|---|
Physical State | Yellowish oil or amorphous solid |
Solubility | Ethanol, DMSO, chloroform; insoluble in water |
Stability | Light- and air-sensitive; degrades above –20°C |
Reactivity | Electrophilic at C15–C16; susceptible to reduction |
Degradation Products | 6-Keto-PGF₁α, dinor-6-keto-PGF₁α |
Detection Methods | LC-MS/MS, NMR (characteristic δ 5.8 ppm for C15–H) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7